molecular formula C11H11N3 B1419606 N-(4-Methylphenyl)pyrimidin-2-amine CAS No. 198711-26-1

N-(4-Methylphenyl)pyrimidin-2-amine

Cat. No. B1419606
M. Wt: 185.22 g/mol
InChI Key: MUYMBRUDOKZGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Methylphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is N-(4-methylphenyl)-N-(2-pyrimidinyl)amine .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include “N-(4-Methylphenyl)pyrimidin-2-amine”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “N-(4-Methylphenyl)pyrimidin-2-amine” is characterized by a pyrimidine ring linked to a phenyl ring. The phenyl ring carries a methyl group . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are also significant .


Physical And Chemical Properties Analysis

“N-(4-Methylphenyl)pyrimidin-2-amine” is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

1. Antitrypanosomal and Antiplasmodial Activities

  • Application Summary : 2-aminopyrimidine derivatives, which include N-(4-Methylphenyl)pyrimidin-2-amine, have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

2. Anti-Inflammatory Activities

  • Application Summary : Pyrimidines, including N-(4-Methylphenyl)pyrimidin-2-amine, display a range of pharmacological effects including anti-inflammatory effects .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Synthesis of Trisubstituted Pyrimidine Derivatives

  • Application Summary : Piperazine is immobilized inside the mesochannels of magnetic MCM-41 as an organic base (α-Fe 2 O 3 -MCM-41-piperazine). This nanocatalyst showed remarkable activity in the solvent-free synthesis of 2,4,6-trisubstituted pyrimidine derivatives .
  • Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results : The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .

4. Synthesis of Trisubstituted Pyrimidine Derivatives

  • Application Summary : A novel magnetic MCM-41 nanocomposite-based catalyst is reported for the first time in the multicomponent synthesis of trisubstituted pyrimidines in which piperazine is immobilized inside the mesochannels of magnetic MCM-41 as an organic base .
  • Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results : The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .

Safety And Hazards

The safety information for “N-(4-Methylphenyl)pyrimidin-2-amine” suggests that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

N-(4-methylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-3-5-10(6-4-9)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYMBRUDOKZGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylphenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-Methylphenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-Methylphenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-Methylphenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-Methylphenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-Methylphenyl)pyrimidin-2-amine

Citations

For This Compound
3
Citations
B Liao, L Peng, J Zhou, H Mo, J Zhao… - Chemistry & …, 2019 - Wiley Online Library
Human nasopharyngeal carcinoma is a common head and neck malignancy with high incidence in Southeast Asia and Southern China. It is necessary to develop safe, effective and …
Number of citations: 4 onlinelibrary.wiley.com
R Determann, J Dreher, K Baumann, L Preu… - European journal of …, 2012 - Elsevier
2-Anilino-4-(benzimidazol-2-yl)-pyrimidines, synthesized by reaction of a readily available benzimidazole-substituted enaminone with suitable arylguanidines, were shown to inhibit four …
Number of citations: 47 www.sciencedirect.com
ML Maddess, R Carter - Synthesis, 2012 - thieme-connect.com
Pivalic acid is a useful medium to effect the direct SN Ar displacement of 2-methylthio-4-pyrimidinones with a variety of anilines. Products are easily isolated in good to excellent yields, …
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.